![molecular formula C19H25N3O2S B4856982 N,N-dimethyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}aniline](/img/structure/B4856982.png)
N,N-dimethyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}aniline
Descripción general
Descripción
N,N-dimethyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}aniline, also known as DSP-4, is a chemical compound that has been widely used in scientific research as a tool to investigate the noradrenergic system. It is a selective neurotoxin that targets noradrenergic neurons and has been shown to cause degeneration of these neurons in animal models.
Mecanismo De Acción
N,N-dimethyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}aniline is a selective neurotoxin that targets noradrenergic neurons. It is taken up by these neurons via the norepinephrine transporter and causes degeneration of the neurons by disrupting microtubule function. This leads to the accumulation of autophagic vacuoles and ultimately cell death.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by this compound leads to a reduction in norepinephrine levels in various regions of the brain, including the prefrontal cortex, hippocampus, and amygdala. This has been shown to affect various physiological and behavioral processes, including stress responses, learning and memory, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}aniline in lab experiments is its selectivity for noradrenergic neurons, which allows researchers to selectively lesion this system without affecting other neurotransmitter systems. However, it is important to note that this compound can also affect other cell types that express the norepinephrine transporter, such as adrenal chromaffin cells. Additionally, the effects of this compound can vary depending on the dose and route of administration, which can complicate interpretation of results.
Direcciones Futuras
There are many future directions for research on N,N-dimethyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}aniline. One area of interest is the role of the noradrenergic system in aging and age-related cognitive decline. Another area of interest is the role of the noradrenergic system in psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is interest in developing new neurotoxins that are more selective for noradrenergic neurons and have fewer off-target effects.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}aniline has been used extensively in scientific research to investigate the noradrenergic system. It is commonly used to selectively lesion noradrenergic neurons in animal models, which allows researchers to study the role of this system in various physiological and pathological conditions. This compound has been used to study the role of the noradrenergic system in stress, anxiety, depression, and drug addiction, among other conditions.
Propiedades
IUPAC Name |
4-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-20(2)18-10-8-17(9-11-18)16-21-12-14-22(15-13-21)25(23,24)19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNETUSQSBATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



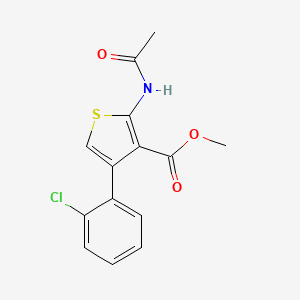
![N-(3-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4856907.png)
![5-[(2,6-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4856908.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4856910.png)
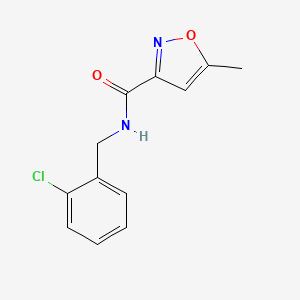
![1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane](/img/structure/B4856935.png)
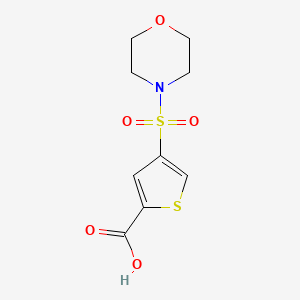
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4856941.png)
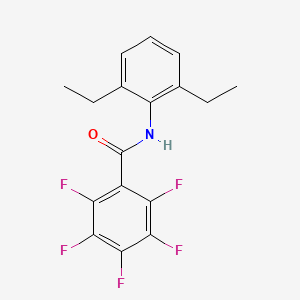
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4856960.png)
![2-(1-ethyl-1H-pyrazol-5-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4856967.png)
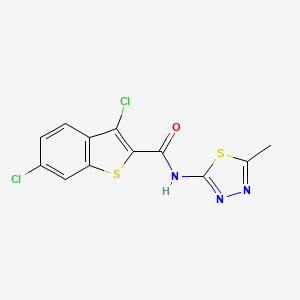
![2-[(2-chlorobenzyl)thio]-4-[4-(diethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4856986.png)
![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4856989.png)